Benzenethiol, 2-amino-3-methyl-5-nitro-
Overview
Description
Benzenethiol, 2-amino-3-methyl-5-nitro-: is an organic compound with the molecular formula C7H8N2O2S It is a derivative of benzenethiol, featuring amino, methyl, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination: The amino group can be introduced via a substitution reaction, where a suitable leaving group on the benzene ring is replaced by an amino group using reagents such as ammonia or amines.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of benzenethiol, 2-amino-3-methyl-5-nitro- typically involves multi-step synthesis starting from readily available precursors. The process includes nitration, amination, and methylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenethiol, 2-amino-3-methyl-5-nitro- can undergo oxidation reactions to form sulfonic acids or disulfides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro, amino, or methyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acids or disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
Chemistry: Benzenethiol, 2-amino-3-methyl-5-nitro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of nitro and amino substituents on biological activity. It may also serve as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure may offer specific interactions with biological targets.
Industry: In industrial applications, benzenethiol, 2-amino-3-methyl-5-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in various chemical processes.
Mechanism of Action
The mechanism of action of benzenethiol, 2-amino-3-methyl-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic substitution reactions. The methyl group can influence the compound’s hydrophobicity and steric properties, affecting its overall reactivity and interactions.
Comparison with Similar Compounds
- Benzenethiol, 2-amino-5-methyl-3-nitro-
- Benzenethiol, 2-amino-4-methyl-6-nitro-
- Benzenethiol, 2-amino-3-methyl-4-nitro-
Comparison:
- Benzenethiol, 2-amino-3-methyl-5-nitro- is unique due to the specific positioning of its substituents, which can significantly influence its chemical properties and reactivity.
- The presence of both amino and nitro groups in different positions can lead to variations in electronic effects, steric hindrance, and overall molecular interactions.
- Compared to its analogs, benzenethiol, 2-amino-3-methyl-5-nitro- may exhibit distinct reactivity patterns and applications due to its unique structural features.
Properties
IUPAC Name |
2-amino-3-methyl-5-nitrobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-2-5(9(10)11)3-6(12)7(4)8/h2-3,12H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFXRKVXKFKGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)S)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40772259 | |
Record name | 2-Amino-3-methyl-5-nitrobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40772259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146746-79-4 | |
Record name | 2-Amino-3-methyl-5-nitrobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40772259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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